5-Chloro-2,4-difluorobenzoic acid
Overview
Description
5-Chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It is an important intermediate in medicinal compounds and pesticides .
Synthesis Analysis
5-Chloro-2,4-difluorobenzoic acid can be synthesized from commercially available compounds through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluorobenzoic acid has been investigated using experimental techniques such as FT-IR, FT-Raman, and UV, as well as quantum chemical calculations . More detailed information about its structure can be found on various chemical databases .Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorobenzoic acid is a solid substance . Its predicted boiling point is 272.6±35.0 °C, and its predicted density is 1.573±0.06 g/cm3 . The compound should be stored in a dry room at room temperature .Scientific Research Applications
Analytical Methods
5-Chloro-2,4-difluorobenzoic acid and its related compounds are analyzed using liquid chromatography. This method is particularly useful in identifying unique isomeric impurities in commercially produced compounds. For instance, 2-Chloro-4,5-difluorobenzoic acid (CDFBA), closely related to 5-Chloro-2,4-difluorobenzoic acid, has been effectively separated and analyzed using this technique, highlighting the method's precision and reliability for analyzing such compounds (Elrod et al., 1993).
Synthesis of Related Compounds
Synthesis of related compounds, such as 4-Chloro-2,5-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes 5-Chloro-2,4-difluorobenzoic acid as a key intermediate. These syntheses involve various reactions like Sandmeyer reaction, bromination, Grignard reaction, nitration, and esterification. Such synthetic methods are crucial in the production of antimicrobial drugs and other pharmaceutical applications (Zhao, 2011), (Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2,4-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBQLSVFGIFOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564923 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorobenzoic acid | |
CAS RN |
130025-33-1 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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